molecular formula C10H11NO2 B13216915 3-amino-2,3-dihydro-1H-indene-1-carboxylic Acid

3-amino-2,3-dihydro-1H-indene-1-carboxylic Acid

Cat. No.: B13216915
M. Wt: 177.20 g/mol
InChI Key: BZZOSWZYMHVVBT-UHFFFAOYSA-N
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Description

3-amino-2,3-dihydro-1H-indene-1-carboxylic acid is a heterocyclic organic compound that features an indene core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2,3-dihydro-1H-indene-1-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available indene.

    Hydrogenation: Indene is subjected to hydrogenation to produce 2,3-dihydroindene.

    Amination: The 2,3-dihydroindene is then aminated to introduce the amino group at the 3-position.

    Carboxylation: Finally, carboxylation is performed to introduce the carboxylic acid group at the 1-position.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of high-pressure hydrogenation reactors and continuous flow systems for amination and carboxylation to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-amino-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-amino-2,3-dihydro-1H-indene-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-amino-2,3-dihydro-1H-indene-5-carboxamide: Another indene derivative with similar structural features.

    1-amino-2,3-dihydro-1H-indene-1-carboxylic acid: A closely related compound with slight variations in functional groups.

Uniqueness

3-amino-2,3-dihydro-1H-indene-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

3-amino-2,3-dihydro-1H-indene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c11-9-5-8(10(12)13)6-3-1-2-4-7(6)9/h1-4,8-9H,5,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZOSWZYMHVVBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2C1N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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